molecular formula C2H3NaO2 B089296 Sodium (2-13C) acetate CAS No. 13291-89-9

Sodium (2-13C) acetate

Cat. No.: B089296
CAS No.: 13291-89-9
M. Wt: 83.026 g/mol
InChI Key: VMHLLURERBWHNL-YTBWXGASSA-M
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Description

Sodium acetate-2-13C is 13C isotopomer labeled precursor of sodium acetate.

Mechanism of Action

Target of Action

Sodium acetate, also known as Sodium (2-13C) acetate or Sodium acetate-2-(13C), is primarily used as an electrolyte replenisher in medical applications . Its primary targets are the body’s sodium levels and pH balance. Sodium acetate is used to correct sodium levels in hyponatremic patients and can also be used in metabolic acidosis and for urine alkalinization .

Mode of Action

Sodium acetate acts as a source of sodium ions, which play a crucial role in regulating extracellular fluid volume . It controls water distribution, fluid and electrolyte balance, and the osmotic pressure of body fluids . Sodium acetate and other bicarbonate precursors are alkalinising agents, and can be used to correct metabolic acidosis, or for alkalinisation of the urine .

Biochemical Pathways

Sodium acetate is involved in several biochemical pathways. It is converted to acetyl coenzyme A (acetyl-CoA) by enzymes known as acyl-CoA short-chain synthetases . Acetyl-CoA participates in central carbon metabolism, including energy production, lipid synthesis, and protein acetylation . Acetate is also generated directly from pyruvate both by nonenzymatic chemistry involving hydrogen peroxide metal catalysis and by alternative or neomorphic activities of ketoacid dehydrogenases .

Pharmacokinetics

It is administered intravenously, ensuring immediate availability in the bloodstream . The pharmacokinetics of sodium acetate are largely determined by the body’s metabolic needs, particularly the need to correct sodium levels and pH balance .

Result of Action

The administration of sodium acetate results in the correction of sodium levels in hyponatremic patients . It also aids in the correction of metabolic acidosis and alkalinization of urine . On a cellular level, sodium acetate contributes to the regulation of water distribution, fluid and electrolyte balance, and the osmotic pressure of body fluids .

Action Environment

The action of sodium acetate can be influenced by various environmental factors. For instance, the presence of other electrolytes in the body can affect the efficacy of sodium acetate as an electrolyte replenisher . Additionally, the body’s pH balance can influence the compound’s ability to correct metabolic acidosis . Sodium acetate is stable under normal conditions, but its effectiveness can be affected by factors such as the patient’s hydration status and kidney function .

Biochemical Analysis

Biochemical Properties

Sodium Acetate-2-(13C) plays a significant role in biochemical reactions. It is involved in the amino acids and short-chain fatty acid metabolism pathways . It interacts with various enzymes and proteins, and these interactions are crucial for its function. For instance, it is involved in the choline metabolism and the glutamine-glutamate/GABA cycle in the liver and brain, respectively .

Cellular Effects

Sodium Acetate-2-(13C) has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it is used in structural studies analyzing the interactions between lipo oligosaccharide and host proteins .

Molecular Mechanism

The mechanism of action of Sodium Acetate-2-(13C) is complex and involves several steps at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it is used in the synthesis of organic compounds, as it is a source of carbon and can be used to selectively label certain organic compounds .

Temporal Effects in Laboratory Settings

The effects of Sodium Acetate-2-(13C) change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its temporal effects .

Dosage Effects in Animal Models

The effects of Sodium Acetate-2-(13C) vary with different dosages in animal models . Studies have shown that it significantly increased the biomass and lipid content of microalgae compared with other forms of acetate . High doses could potentially have toxic or adverse effects .

Metabolic Pathways

Sodium Acetate-2-(13C) is involved in several metabolic pathways. It interacts with enzymes and cofactors in these pathways, and can affect metabolic flux or metabolite levels . For instance, it is involved in the amino acids and short-chain fatty acid metabolism pathways .

Transport and Distribution

Sodium Acetate-2-(13C) is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and these interactions can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of Sodium Acetate-2-(13C) and its effects on activity or function are crucial aspects of its biochemistry. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

sodium;acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4O2.Na/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1/i1+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMHLLURERBWHNL-YTBWXGASSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3]C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

83.026 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13291-89-9
Record name Acetic-2(13C) acid, sodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013291899
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Sodium (2-13C) acetate
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